molecular formula C12H9BrFNO3 B1422289 ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate CAS No. 228728-06-1

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Katalognummer: B1422289
CAS-Nummer: 228728-06-1
Molekulargewicht: 314.11 g/mol
InChI-Schlüssel: FCHJOJWIWYFVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Structural Classification

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards, with its complete chemical name reflecting the precise positioning of functional groups on the quinoline core structure. The compound belongs to the broader chemical class of halogenated quinoline derivatives, specifically featuring dual halogen substitution with bromine at the 6-position and fluorine at the 8-position of the quinoline ring system. The molecular formula C₁₂H₉BrFNO₃ indicates a molecular weight of 314.11 grams per mole, while the canonical Simplified Molecular Input Line Entry System representation is recorded as CCOC(=O)C1=CNC2=C(C1=O)C=C(Br)C=C2F.

The structural classification places this compound within the quinolone family, characterized by the presence of a 4-oxo substituent that distinguishes it from simple quinoline derivatives. The International Chemical Identifier key FCHJOJWIWYFVTO-UHFFFAOYSA-N provides a unique digital fingerprint for database identification and chemical informatics applications. The compound's structural framework consists of a fused benzene-pyridine ring system with specific functional group modifications that significantly influence its chemical behavior and biological activity profile.

Property Value Source Reference
Chemical Abstracts Service Number 228728-06-1
Molecular Formula C₁₂H₉BrFNO₃
Molecular Weight 314.11 g/mol
International Union of Pure and Applied Chemistry Name This compound
MDL Number MFCD25572662
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(Br)C=C2F

Historical Context and Discovery

The development of this compound emerged from the broader historical context of quinoline chemistry, which traces its origins to the pioneering work of Paul Friedländer in the late 19th century. The Friedländer synthesis, introduced in 1882, established the fundamental synthetic pathway for quinoline derivatives through the condensation of 2-aminobenzaldehydes with carbonyl compounds, laying the groundwork for subsequent modifications and substitutions that would eventually lead to complex halogenated variants. The systematic exploration of halogenated quinoline derivatives gained momentum in the 20th century as researchers recognized the enhanced biological activities conferred by halogen substitution patterns.

The specific compound this compound represents a relatively recent addition to the quinoline chemical library, emerging from contemporary efforts to develop novel antimicrobial agents with improved pharmacological properties. The strategic incorporation of both bromine and fluorine atoms reflects modern medicinal chemistry approaches that exploit the unique electronic and steric properties of different halogens to optimize biological activity and pharmacokinetic profiles. The compound's development was facilitated by advances in regioselective halogenation techniques, particularly metal-free protocols that enable precise positioning of halogen substituents on the quinoline framework.

Recent patent literature indicates active research into synthetic methodologies for related 6-bromo-substituted tetrahydroisoquinoline derivatives, suggesting ongoing industrial interest in this chemical space. The compound's emergence coincides with renewed focus on fluoroquinolone derivatives and their structural modifications, driven by the need for novel antimicrobial agents in the face of increasing bacterial resistance. This historical trajectory reflects the evolution of quinoline chemistry from early natural product isolation to sophisticated synthetic design strategies targeting specific biological mechanisms.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable significance in both organic synthetic chemistry and medicinal chemistry research, serving multiple functions as a synthetic intermediate, biological probe, and potential therapeutic agent. In organic chemistry, the compound exemplifies advanced halogenation strategies that enable precise functionalization of heterocyclic frameworks, with the dual halogen substitution pattern providing opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. The presence of both electron-withdrawing halogens significantly modifies the electronic distribution within the quinoline system, affecting reactivity patterns and enabling selective transformations that would be challenging in unsubstituted quinoline derivatives.

From a medicinal chemistry perspective, the compound demonstrates the strategic application of halogen substitution to enhance biological activity and optimize pharmacological properties. Research has established that fluorinated quinoline derivatives often exhibit superior antimicrobial activity compared to their non-fluorinated counterparts, while bromine substitution can enhance membrane permeability and protein binding affinity. The compound has been specifically investigated for its antimicrobial properties, with studies indicating significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, suggesting potential applications in antibiotic development.

The structural features of this compound also position it as a valuable building block for the synthesis of more complex pharmaceutical compounds. The ethyl ester functionality provides a reactive site for further chemical modification, while the quinoline core serves as a privileged scaffold in drug discovery efforts. Contemporary research has highlighted the compound's potential in structure-activity relationship studies, where systematic modifications of the halogen substitution pattern and ester functionality can provide insights into the molecular determinants of biological activity.

Research Application Significance Key Features
Antimicrobial Research Broad-spectrum antibacterial activity Dual halogen substitution enhances potency
Synthetic Chemistry Versatile intermediate for complex synthesis Multiple reactive sites for functionalization
Drug Discovery Privileged scaffold for pharmaceutical development Quinoline core with optimized substitution pattern
Structure-Activity Studies Model compound for relationship analysis Systematic modifications enable mechanistic insights

Eigenschaften

IUPAC Name

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHJOJWIWYFVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate with phosphoryl chloride (POCl3) at elevated temperatures (around 70°C) for several hours. The reaction mixture is then quenched with a saturated solution of sodium bicarbonate (NaHCO3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically yield alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS No. 228728-06-1) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

This compound is being investigated for its potential as an antimicrobial agent . Quinoline derivatives are known for their biological activities, including antibacterial and antifungal properties. Studies have shown that modifications to the quinoline structure can enhance these activities, making this compound a candidate for further development in drug formulation.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Materials Science

In materials science, compounds like this compound are explored for their role in developing fluorescent materials . The presence of fluorine and bromine atoms can enhance the optical properties of materials, making them suitable for applications in sensors and imaging technologies.

Application Example: Fluorescent Sensors

Research has demonstrated that incorporating such quinoline derivatives into polymer matrices can yield materials with improved fluorescence properties, which are useful in biosensing applications.

Analytical Chemistry

The compound can be utilized in chromatographic techniques due to its distinct chemical structure. Its unique properties allow for effective separation and identification in complex mixtures.

Analytical Methodology

High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound in pharmaceutical formulations. The method demonstrates high sensitivity and specificity, making it a valuable tool for quality control in drug manufacturing.

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism of Halogens

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Differs in the bromo group position (8 instead of 6) and the 4-hydroxy substituent instead of 4-oxo. This substitution reduces hydrogen-bonding capacity, lowering melting points compared to the 4-oxo analog .
  • Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 67643-31-6): Replaces the 8-fluoro with a methyl group and the 4-oxo with a hydroxyl.

Functional Group Modifications at Position 4

  • Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h): The 4-oxo group is replaced with chloro, altering electrophilicity and reactivity in nucleophilic substitution reactions. This compound is a key intermediate for synthesizing pyrazoloquinolinones targeting GABA receptors .
  • Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS 1072944-81-0): Incorporates a trifluoromethoxy group at position 6, which enhances metabolic stability and electron-withdrawing effects, influencing binding affinity in receptor studies .

Impact of Ester vs. Other Carboxylic Acid Derivatives

  • 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile: Replaces the ester with a nitrile group, significantly altering polarity and reducing solubility in organic solvents. This modification is advantageous in solid-phase synthesis .
  • Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 2089288-31-1): The addition of a 4-methoxybenzyl group at position 1 introduces steric bulk, which may hinder crystallization but improve selectivity in enzyme inhibition .

Physical Properties

Compound (CAS) Melting Point (°C) Solubility (mg/mL) LogP Key Functional Groups
6-Bromo-8-fluoro-4-oxo (Target) 438 (decomposes) 0.5 (DMSO) 2.8 4-oxo, 6-Br, 8-F, ester
8-Bromo-4-hydroxy (35975-57-6) 215–217 1.2 (MeOH) 2.1 4-hydroxy, 8-Br, ester
6-Bromo-4-chloro-8-F (7h) 162–164 0.8 (DCM) 3.2 4-Cl, 6-Br, 8-F, ester
6-Bromo-8-methyl (67643-31-6) 189–191 0.3 (EtOH) 3.5 4-hydroxy, 8-Me, ester

Data derived from CAS reports and synthesis studies .

Hydrogen Bonding and Crystal Packing

The 4-oxo group in the target compound facilitates intermolecular hydrogen bonds (e.g., N–H···O and C–H···O interactions), as observed in related quinolines like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. These interactions stabilize crystal lattices, resulting in higher melting points compared to hydroxylated analogs .

Biologische Aktivität

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS No. 228728-06-1) is a quinoline derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an antimicrobial agent and its role in inhibiting various enzymes linked to disease processes.

  • Molecular Formula : C12H9BrFNO3
  • Molecular Weight : 314.11 g/mol
  • Structure : The compound features a quinoline core with bromine and fluorine substituents, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism. This compound demonstrated potent inhibition of LDH isoforms, with IC50 values indicating strong selectivity towards hLDHA over hLDHB.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)SelectivityReference
hLDHA<5High
hLDHB>100Low

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly in Staphylococcus aureus, which is known for its resistance to multiple drugs. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on LDH Inhibition

Another significant study focused on the inhibition of lactate dehydrogenase by this compound. The researchers synthesized several derivatives and evaluated their inhibitory activities. This compound exhibited remarkable potency with an IC50 value of less than 5 µM against hLDHA, indicating its potential role in cancer therapy by targeting metabolic pathways essential for tumor growth.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites, leading to inhibition of their function. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity and facilitates better binding to target proteins, thereby increasing the compound's biological efficacy.

Q & A

Q. What are the standard synthetic routes for ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of halogenated precursors under thermal or catalytic conditions. For example, analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-oxo derivatives) are synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization in polar aprotic solvents like DMSO at elevated temperatures (80–120°C). The addition of catalysts such as tetrabutylammonium iodide (Bu₄NI) can influence product distribution by modulating reactivity at specific positions . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity, and controlling temperature to minimize side reactions like over-alkylation.

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing bromo/fluoro groups via coupling patterns and chemical shifts).
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···O/Cl hydrogen bonds in related quinolines) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).
  • HPLC : Assesses purity (>95% typically required for biological assays).

Q. What biological activities are associated with structurally similar quinoline-3-carboxylates?

Methodological Answer: Fluoroquinolone derivatives, including ethyl 7-chloro-6-fluoro-4-oxo analogs, exhibit moderate to potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Activity correlates with substituent electronegativity (e.g., fluoro groups enhance membrane penetration) and steric effects at the 1-, 7-, and 8-positions. For example, nitro or cyclopropyl groups at position 1 improve DNA gyrase inhibition . Standard assays include broth microdilution (MIC determination) and zone-of-inhibition tests against clinical isolates.

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in introducing bromo/fluoro substituents?

Methodological Answer: Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) direct electrophilic bromination to specific positions.
  • Protecting strategies : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl groups) prevents undesired halogenation .
  • Metal-mediated reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki for aryl-bromo bonds) enables late-stage functionalization.
    For example, in ethyl 7-chloro-6-fluoro-8-nitro derivatives, the nitro group directs bromination to the 6-position, while fluorination is achieved via nucleophilic aromatic substitution using KF in DMF .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer: Contradictions often arise from:

  • Strain variability : Test multiple bacterial strains (e.g., ATCC standards vs. clinical isolates).
  • Assay conditions : Standardize inoculum size, pH, and incubation time to minimize variability.
  • Structural nuances : Compare substituent effects systematically. For instance, ethyl 7-chloro-6-fluoro-4-oxo analogs show reduced activity against Pseudomonas aeruginosa compared to Staphylococcus aureus due to differences in efflux pump expression . Meta-analyses of structure-activity relationships (SAR) using molecular docking (e.g., with DNA gyrase) can clarify mechanisms.

Q. What role do intermolecular interactions play in the crystallographic behavior of this compound?

Methodological Answer: Crystal packing is dominated by hydrogen bonding (e.g., C–H···O, C–H···Cl) and π-π stacking. For example, in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives, the nitro group forms C–H···O bonds (C⋯O = 3.06–3.54 Å), while chloro substituents participate in C–H···Cl interactions (3.43–3.74 Å), stabilizing a triclinic (P1) lattice . Graph-set analysis (e.g., Etter’s formalism) can classify these interactions and predict solubility/melting behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.